N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide
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Overview
Description
N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide is a synthetic organic compound characterized by its unique structural features, including a chloro and fluoro substituent on a tetrahydronaphthalene ring and a but-2-ynamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide typically involves multiple steps:
Formation of the Tetrahydronaphthalene Core: The starting material, 7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene, can be synthesized through a Friedel-Crafts alkylation reaction, where a chloro and fluoro-substituted benzene ring undergoes cyclization with an appropriate alkylating agent.
Introduction of the But-2-ynamide Group: The but-2-ynamide moiety can be introduced via a Sonogashira coupling reaction. This involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield the corresponding alkene or alkane, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly used.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of various functional groups such as ethers, amines, or thiols.
Scientific Research Applications
N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide exerts its effects is largely dependent on its interaction with molecular targets. The chloro and fluoro substituents can enhance binding affinity to specific enzymes or receptors, while the but-2-ynamide group can participate in covalent bonding with active site residues, leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-ynamide
Uniqueness
N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This differentiates it from similar compounds that may lack the alkyne functionality or have different substituents, affecting their chemical behavior and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-2-4-14(18)17-13-6-3-5-10-11(13)7-9(15)8-12(10)16/h7-8,13H,3,5-6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIYWHNLCWDZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC2=C1C=C(C=C2F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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